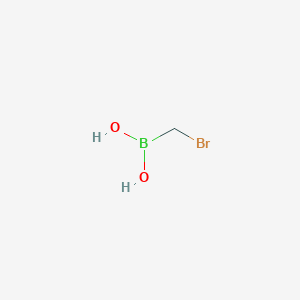aminehydrochloride](/img/structure/B13572584.png)
[(2-Ethylphenyl)methyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylphenyl)methylaminehydrochloride is an organic compound with the molecular formula C10H16ClN. It is commonly used in various fields of research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylphenyl)methylaminehydrochloride typically involves the reaction of 2-ethylbenzyl chloride with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of (2-Ethylphenyl)methylaminehydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-Ethylphenyl)methylaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of respiratory conditions and as a stimulant.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of (2-Ethylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and other physiological effects. The compound’s action on adrenergic receptors is a key aspect of its pharmacological profile .
Comparaison Avec Des Composés Similaires
Phenethylamine: Shares a similar structure but lacks the ethyl and methyl substitutions.
Amphetamine: Similar in structure but has different pharmacological effects.
Methamphetamine: A more potent stimulant with a similar core structure.
Uniqueness: (2-Ethylphenyl)methylaminehydrochloride is unique due to its specific substitutions, which confer distinct chemical and pharmacological properties. Its ability to act as a sympathomimetic agent makes it valuable in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H |
Clé InChI |
YNVSUYUKGDEHPW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)

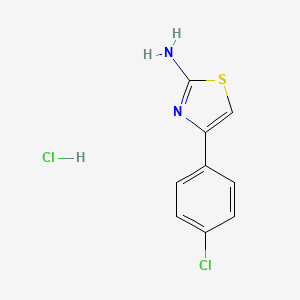
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
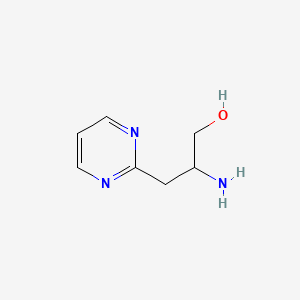

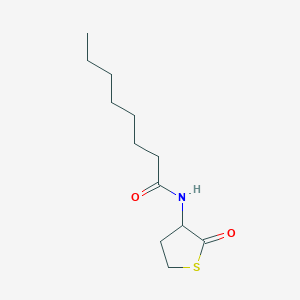
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)
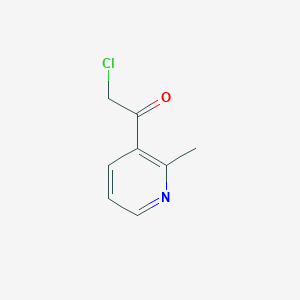
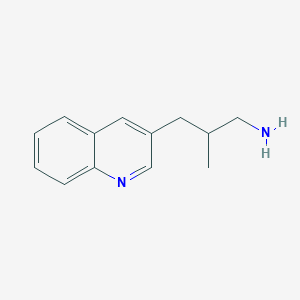
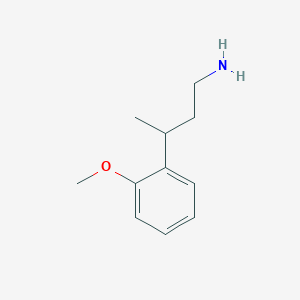
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
